![molecular formula C14H9Cl3N2O2 B14885696 4-chloro-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B14885696.png)
4-chloro-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-((2,4-dichlorobenzoyl)oxy)benzimidamide is a chemical compound that belongs to the class of benzimidamides It is characterized by the presence of a 4-chloro substituent on the benzimidamide core and a 2,4-dichlorobenzoyl group attached via an oxy linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-((2,4-dichlorobenzoyl)oxy)benzimidamide typically involves the reaction of 4-chlorobenzimidamide with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized using industrial-scale chromatography or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-N-((2,4-dichlorobenzoyl)oxy)benzimidamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvents are employed.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) may be used under controlled conditions.
Major Products Formed
Substitution Reactions: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.
Hydrolysis: The major products are 4-chlorobenzimidamide and 2,4-dichlorobenzoic acid.
Applications De Recherche Scientifique
4-Chloro-N-((2,4-dichlorobenzoyl)oxy)benzimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-N-((2,4-dichlorobenzoyl)oxy)benzimidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorobenzoic Acid: A related compound with similar structural features but different functional groups.
4-Chloro-N-((2,4-dichlorobenzoyl)oxy)benzamide: Another compound with a similar core structure but different substituents.
Uniqueness
4-Chloro-N-((2,4-dichlorobenzoyl)oxy)benzimidamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H9Cl3N2O2 |
|---|---|
Poids moléculaire |
343.6 g/mol |
Nom IUPAC |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C14H9Cl3N2O2/c15-9-3-1-8(2-4-9)13(18)19-21-14(20)11-6-5-10(16)7-12(11)17/h1-7H,(H2,18,19) |
Clé InChI |
ONMJCLPUHLOIPE-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C(=N/OC(=O)C2=C(C=C(C=C2)Cl)Cl)/N)Cl |
SMILES canonique |
C1=CC(=CC=C1C(=NOC(=O)C2=C(C=C(C=C2)Cl)Cl)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




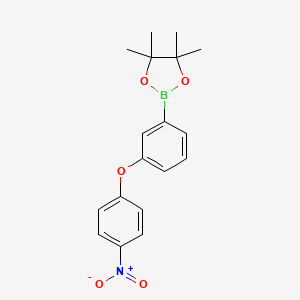
![5-Oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14885629.png)
![Methyl 3-(3-hydroxy-3-methylbutan-2-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B14885630.png)

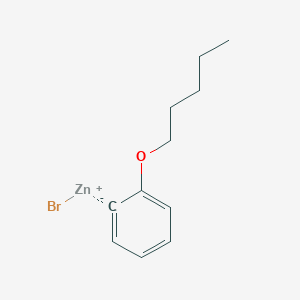
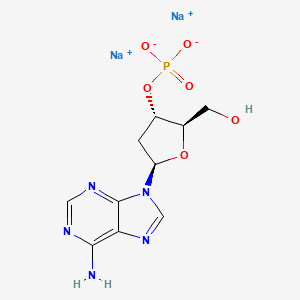
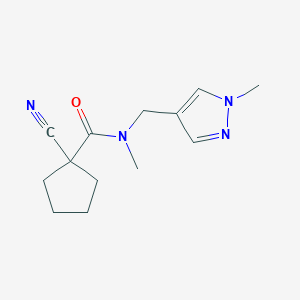
![2-Azaspiro[5.5]undecan-7-one hydrochloride](/img/structure/B14885677.png)

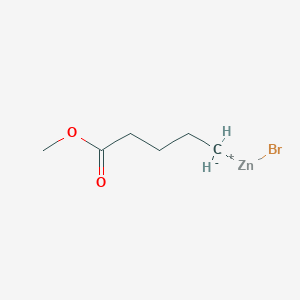
![N-methoxy-N-methyl-7-oxaspiro[3.5]nonane-2-carboxamide](/img/structure/B14885683.png)
![(1S,2S,3S,5S)-3-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14885685.png)
